Fenticonazole Impurity E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

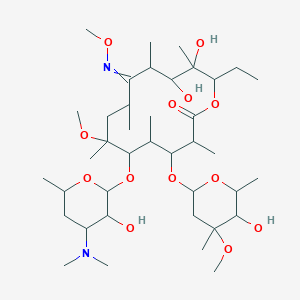

Fenticonazole Impurity E is a chemical compound related to Fenticonazole, an imidazole antifungal drug . The chemical name for this compound is 3-(2-(2,4-Dichlorophenyl)-2-((4-(phenylthio)benzyl)oxy)ethyl)-1-(4-(phenylthio)benzyl)-1H-imidazol-3-ium Hydrochloride .

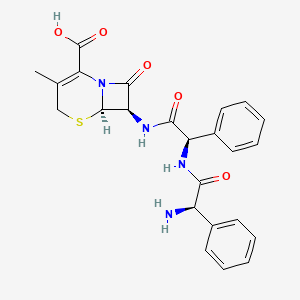

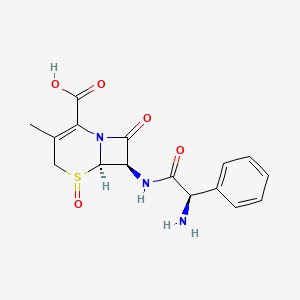

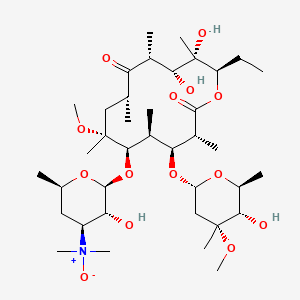

Molecular Structure Analysis

The molecular formula of this compound is C37H31Cl2N2OS2 : HCl . The structure can be represented by the SMILES notation: ClC1=C(C=CC(Cl)=C1)C(OCC2=CC=C(SC3=CC=CC=C3)C=C2)C[N+]4=CN(CC5=CC=C(SC6=CC=CC=C6)C=C5)C=C4.Cl .Aplicaciones Científicas De Investigación

Determination and Analysis

Capillary Electrophoresis and HPLC for Fenticonazole Impurities : Fenticonazole, an antifungal agent, contains stereogenic centres and is used in therapy as a racemic mixture. Research by Quaglia et al. (2001) has established HPLC and HPCE methods for the simultaneous determination of fenticonazole and its impurities. This includes the use of a RP-8 column with acetonitrile/phosphate buffer for HPLC and a 30 mM phosphate buffer containing 8 mM trimethyl-β-cyclodextrin for HPCE, allowing separation of fenticonazole from its impurities in less than 20 minutes (Quaglia et al., 2001).

Stability-Indicating LC Method for Cream Formulation : A stability-indicating LC method has been developed for fenticonazole cream analysis in the presence of degradation products, as presented in the research by Silva et al. (2019). This research provides valuable insights into the quality control of generic fenticonazole medicines and includes the use of Design of Experiments (DoE) to achieve a robust and transferable method (Silva et al., 2019).

Drug Efficacy and Mechanism

Antimycotic Mechanism of Action : Veraldi et al. (2012) discuss the broad spectrum antimycotic activity of fenticonazole against dermatophytes and yeasts. The unique mechanism of action includes inhibition of protease acid secretion by Candida albicans, damage to the cytoplasmic membrane, and blocking of cytochrome oxidases and peroxidases. Fenticonazole also exhibits antibacterial action against bacteria commonly associated with superinfected fungal skin and vaginal infections (Veraldi et al., 2012).

Chiral Discrimination and Antifungal Activity : The chiral nature of fenticonazole and its antifungal activity have been investigated by Quaglia et al. (2002). The study involved resolving rac-fenticonazole by HPLC and CE, with the biological activity of the rac-mixture and individual enantiomers tested against various fungal strains. The eutomer showed a positive Cotton effect in its CD spectrum (Quaglia et al., 2002).

Novel Drug Delivery Systems

Terpesomes for Ocular Delivery : Albash et al. (2021) developed terpene-enriched phospholipid vesicles (terpesomes) as a potential delivery system for fenticonazole nitrate to manage ocular fungal infections. The study highlights the effectiveness of terpesomes in enhancing drug delivery, showing higher ocular retention and safety in albino rabbits compared to drug suspension (Albash et al., 2021).

Novasomes for Corneal Targeting : Ahmed et al. (2022) explored fenticonazole nitrate-loaded novasomes to enhance corneal penetration and antifungal activity. The study employed a central composite design for formulation, focusing on aspects like stearic acid concentration, span 80: drug ratio, and cholesterol amount. The optimum formula showed improved corneal permeation and antifungal activity, confirming the potential of novasomes for effective drug delivery (Ahmed et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

Fenticonazole, the parent compound of Fenticonazole Impurity E, is primarily targeted against a variety of fungal organisms. It is particularly effective against Candida albicans , a common cause of fungal infections . The primary targets of Fenticonazole are the enzymes involved in the synthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

Fenticonazole exerts its antifungal activity through three different mechanisms :

- Alteration of the cytoplasmic membrane, via inhibition of the fungal P450 isozyme, which is necessary to convert lanosterol to ergosterol .

Biochemical Pathways

The primary biochemical pathway affected by Fenticonazole is the ergosterol biosynthesis pathway. By inhibiting the P450 isozyme, Fenticonazole prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .

Result of Action

The result of Fenticonazole’s action is the effective treatment of a variety of topical fungal infections . By disrupting the fungal cell membrane, it causes the death of the fungal cells, thereby clearing the infection .

Action Environment

The action of Fenticonazole and its impurities is influenced by the environment in which it is used. For example, the effectiveness of topical antifungals can be affected by factors such as the pH and moisture levels of the skin . Additionally, storage conditions can impact the stability and efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Fenticonazole Impurity E are not well-documented in the literature. It is known that Fenticonazole, the parent compound, interacts with various enzymes and proteins. It inhibits the secretion of protease acid by Candida albicans

Cellular Effects

Fenticonazole, the parent compound, has been shown to have antifungal, antibacterial, and antiparasitic effects . It provides significant improvement in symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis . The specific effects of this compound on various types of cells and cellular processes need to be investigated.

Molecular Mechanism

Fenticonazole, the parent compound, exerts its antifungal activity by inhibiting the secretion of protease acid by Candida albicans, and altering the cytoplasmic membrane via inhibition of the fungal P450 isozyme

Propiedades

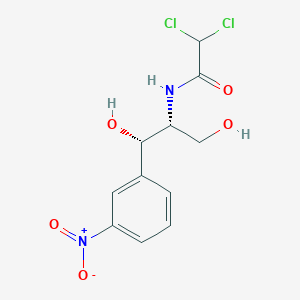

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenticonazole Impurity E involves the conversion of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol, followed by the reaction of 2-chloro-4-aminophenol with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.", "Starting Materials": [ "2-chloro-4-nitrophenol", "1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol using sodium borohydride in ethanol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2-chloro-4-aminophenol", "Step 3: Neutralization of the reaction mixture with sodium hydroxide to obtain a pH of 7-8", "Step 4: Addition of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone to the reaction mixture", "Step 5: Heating the reaction mixture at 80-85°C for 6-8 hours", "Step 6: Cooling the reaction mixture and filtering the solid product", "Step 7: Washing the solid product with water and drying it to obtain Fenticonazole Impurity E" ] } | |

Número CAS |

1313397-06-6 |

Fórmula molecular |

C37H31Cl2N3O4S2 |

Peso molecular |

716.7 g/mol |

Nombre IUPAC |

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;nitrate |

InChI |

InChI=1S/C37H31Cl2N2OS2.NO3/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;2-1(3)4/h1-23,27,37H,24-26H2;/q+1;-1 |

Clave InChI |

MMAMVYJFSGNFBD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[N+](=O)([O-])[O-] |

Apariencia |

Off-White to Pale Yellow Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.